
N-(pyridin-2-ylmethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PQAA and has been studied extensively for its various properties and potential uses.
Wirkmechanismus
The mechanism of action of PQAA is not fully understood. However, studies have suggested that the compound may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. Additionally, PQAA may modulate various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
PQAA has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may modulate various enzymes and proteins involved in cancer development and progression. Additionally, PQAA has been shown to have anti-inflammatory effects and may modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PQAA is its potent antiproliferative effects on cancer cells. Additionally, the compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of PQAA is its complex synthesis process, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research involving PQAA. One area of research involves the optimization of the compound's synthesis process to increase yield and reduce costs. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in cancer therapy. Finally, PQAA may have potential applications in other areas of research, including inflammation and immunology.
Synthesemethoden
The synthesis of PQAA involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 2-(4-quinoxalin-2-ylphenoxy)acetic acid, which is then reacted with pyridine-2-carboxaldehyde to form N-(pyridin-2-ylmethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
PQAA has been extensively studied for its potential applications in scientific research. One of the most significant areas of research involves the compound's potential as an anticancer agent. Studies have shown that PQAA has potent antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, PQAA has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N5O/c21-13-3-6-15(7-4-13)28-19(12-2-1-9-24-11-12)18(26-27-28)20(29)25-14-5-8-16(22)17(23)10-14/h1-11H,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJLONIWIXCGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


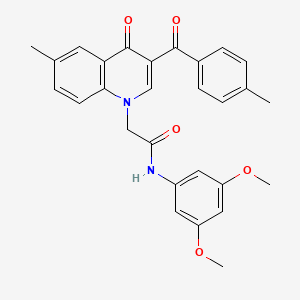
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856116.png)
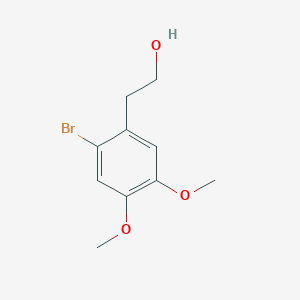
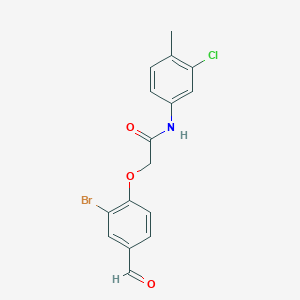
![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2856121.png)





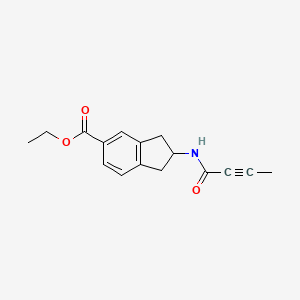
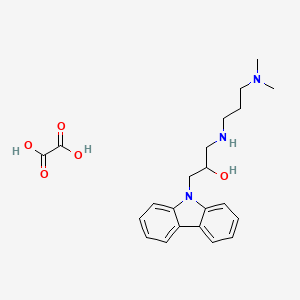
![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)